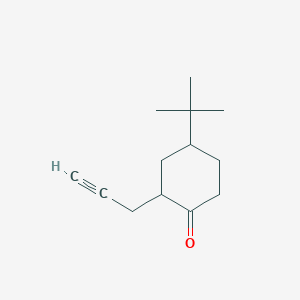

4-Tert-butyl-2-prop-2-ynyl-cyclohexanone

Description

4-Tert-butyl-2-prop-2-ynyl-cyclohexanone is a substituted cyclohexanone derivative characterized by a bulky tert-butyl group at the 4-position and a propargyl (prop-2-ynyl) group at the 2-position of the cyclohexanone ring.

The tert-butyl group (C(CH₃)₃) is a sterically demanding substituent that stabilizes the cyclohexanone ring in a specific chair conformation, minimizing 1,3-diaxial strain . The propargyl group (HC≡C-CH₂-) introduces a rigid triple bond, which enhances reactivity toward cycloaddition, hydrogenation, or nucleophilic substitution reactions compared to alkyl or aryl substituents. The molecular formula of the compound is estimated as C₁₃H₁₈O (based on 4-tert-butylcyclohexanone (C₁₀H₁₈O) with a propargyl addition (C₃H₃)), though exact mass data are unavailable in the evidence.

Properties

Molecular Formula |

C13H20O |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

4-tert-butyl-2-prop-2-ynylcyclohexan-1-one |

InChI |

InChI=1S/C13H20O/c1-5-6-10-9-11(13(2,3)4)7-8-12(10)14/h1,10-11H,6-9H2,2-4H3 |

InChI Key |

NUZRUKDXZNOCOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(=O)C(C1)CC#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Tert-butyl-2-prop-2-ynyl-cyclohexanone with structurally related cyclohexanone derivatives, emphasizing substituent effects, reactivity, and applications:

Key Comparative Insights:

Steric and Electronic Effects: The tert-butyl group at C4 universally imparts steric bulk, favoring equatorial positioning in the cyclohexanone chair conformation . The propargyl group in the target compound introduces sp-hybridized carbons, increasing electrophilicity at the carbonyl group compared to 4-tert-butylcyclohexanone. This contrasts with the electron-withdrawing phenyl ketone group in 's compound, which enhances conjugation .

Reactivity: The propargyl substituent enables unique reactivity, such as Huisgen cycloaddition (click chemistry), absent in analogs with alkyl or aryl groups. For example, 4-tert-butyl-2-cyclohexylphenol () exhibits phenol-specific reactivity (e.g., etherification) . In contrast, 5-[4-(tert-butyl)cyclohexylidene]-2-thioxothiazolidin-4-one () undergoes ring-opening reactions due to the thioxothiazolidinone moiety .

Spectroscopic Signatures :

- The tert-butyl group generates distinct ¹³C-NMR signals near 25–30 ppm (quaternary carbon) and 30–35 ppm (methyl groups) .

- The propargyl group’s acetylenic protons are expected at ~2.0–3.0 ppm (¹H-NMR), while its carbons appear at 70–85 ppm (sp-hybridized) in ¹³C-NMR.

Synthetic Utility: 4-tert-butylcyclohexanone () is a common precursor for Friedel-Crafts alkylation or condensation reactions, as seen in ’s synthesis of thiazolidinone derivatives . The propargyl group in the target compound may facilitate Sonogashira coupling or alkyne metathesis, expanding its utility in cross-coupling reactions.

Research Findings and Data Gaps

- Conformational Analysis: highlights the importance of substituent positioning in cyclohexanone derivatives. The propargyl group at C2 likely adopts an axial position to minimize steric clash with the tert-butyl group, but experimental data (e.g., X-ray crystallography) are needed .

- Thermodynamic Stability: The tert-butyl group increases thermal stability, as seen in 4-tert-butyl-2-cyclohexylphenol’s use in high-temperature applications . However, the propargyl group’s triple bond may reduce thermal stability compared to saturated analogs.

- Biological Activity: Thioxothiazolidinone derivatives () show promise as bioactive molecules, suggesting that the target compound’s propargyl group could be modified for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.